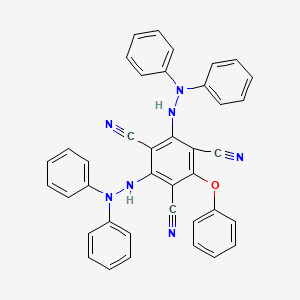![molecular formula C14H18O2 B14588783 {1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol CAS No. 61111-55-5](/img/structure/B14588783.png)
{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol is an organic compound that features a cyclopentene ring substituted with a benzyloxy methyl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentadiene with benzyl chloride in the presence of a base to form the benzyloxy methyl cyclopentene intermediate. This intermediate is then subjected to a hydroxylation reaction to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The cyclopentene ring can be reduced to form the corresponding cyclopentane derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common nucleophiles include alkoxides, amines, and thiols.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of various substituted cyclopentene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, {1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol serves as a versatile intermediate for the preparation of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopentene derivatives. It may also serve as a building block for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.
Industry
In the materials science industry, this compound can be used as a precursor for the synthesis of polymers and other advanced materials. Its ability to undergo various chemical transformations makes it valuable for the development of new materials with tailored properties.
Wirkmechanismus
The mechanism of action of {1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol depends on its specific application. In enzyme-catalyzed reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. In medicinal applications, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol: Unique due to the presence of both benzyloxy and methanol groups on the cyclopentene ring.
{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethanol: Similar structure but with an ethanol group instead of methanol.
{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}amine: Similar structure but with an amine group instead of methanol.
Uniqueness
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its structural features also make it a valuable compound for research in various scientific fields.
Eigenschaften
CAS-Nummer |
61111-55-5 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
[1-(phenylmethoxymethyl)cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C14H18O2/c15-11-14(8-4-5-9-14)12-16-10-13-6-2-1-3-7-13/h1-4,6-8,15H,5,9-12H2 |
InChI-Schlüssel |
LOLLNTBDOVODDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C=C1)(CO)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14588702.png)

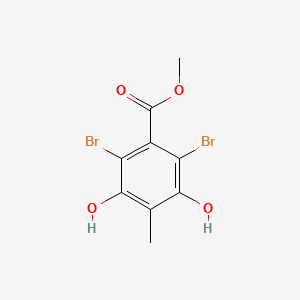
![Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane](/img/structure/B14588733.png)
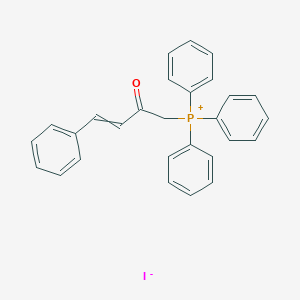
![3-[3-(Dimethylamino)propyl]phenol;hydrochloride](/img/structure/B14588738.png)
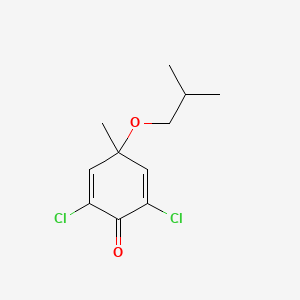
![2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide)](/img/structure/B14588750.png)
![3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid](/img/structure/B14588758.png)
![Acetamide, N-[4-[4-(acetylamino)-3-bromophenoxy]phenyl]-](/img/structure/B14588766.png)
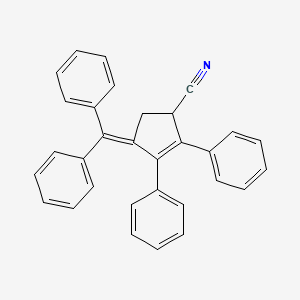
![Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14588784.png)
